4-amino-N-{(5Z)-5-[2-(4-methylphenyl)-2-oxoethylidene]-4-oxo-4,5-dihydro-1H-imidazol-2-yl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, introduction of the sulfonamide group, and subsequent functionalization to achieve the desired structure. Common reagents used in these reactions include aldehydes, amines, and sulfonyl chlorides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds
Wirkmechanismus
The mechanism of action of 4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-AMINO-5-(4-AMINOPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: Known for its antimicrobial activity.
2,4-DISUBSTITUTED THIAZOLES: Exhibits a wide range of biological activities, including antibacterial and antifungal properties.
Uniqueness
4-AMINO-N-{4-[(Z)-2-(4-METHYLPHENYL)-2-OXOETHYLIDENE]-5-OXO-3,5-DIHYDRO-4H-IMIDAZOL-2-YL}-1-BENZENESULFONAMIDE is unique due to its specific structure, which allows for distinct interactions with biological targets. This uniqueness can lead to different biological activities and potential therapeutic applications compared to similar compounds .
Eigenschaften
Molekularformel |
C18H16N4O4S |
---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
(NE)-4-amino-N-[(4Z)-4-[2-(4-methylphenyl)-2-oxoethylidene]-5-oxoimidazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C18H16N4O4S/c1-11-2-4-12(5-3-11)16(23)10-15-17(24)21-18(20-15)22-27(25,26)14-8-6-13(19)7-9-14/h2-10H,19H2,1H3,(H2,20,21,22,24)/b15-10- |
InChI-Schlüssel |
UAVCQZQLFQTXTG-GDNBJRDFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\2/C(=O)N/C(=N/S(=O)(=O)C3=CC=C(C=C3)N)/N2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C=C2C(=O)NC(=NS(=O)(=O)C3=CC=C(C=C3)N)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.